8-Nitro-1H-3-benzazepin-2-amine

Catalog No.
S14475917
CAS No.
93516-80-4
M.F
C10H9N3O2
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitro-1H-3-benzazepin-2-amine

CAS Number

93516-80-4

Product Name

8-Nitro-1H-3-benzazepin-2-amine

IUPAC Name

8-nitro-1H-3-benzazepin-2-amine

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c11-10-6-8-5-9(13(14)15)2-1-7(8)3-4-12-10/h1-5H,6H2,(H2,11,12)

InChI Key

VLDISRKUXLDOMW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C=CN=C1N

8-Nitro-1H-3-benzazepin-2-amine is a heterocyclic organic compound characterized by its unique structure, which includes a benzazepine core with a nitro group at the 8-position and an amino group at the 2-position. The compound's molecular formula is C10_{10}H10_{10}N2_{2}O2_{2}, and it features a bicyclic structure that contributes to its chemical properties and biological activity. The presence of the nitro group enhances its reactivity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

  • Nitration: The compound can be nitrated further to introduce additional nitro groups, although this reaction typically favors substitution at the C-9 position due to steric and electronic factors.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts or chemical reductants like tin(II) chloride, resulting in a compound with altered properties.
  • Oxidation: The nitro group may also undergo oxidation to form nitroso derivatives or other oxidized species, which can have different biological implications.
  • Nucleophilic Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at positions adjacent to the nitro group, influenced by the electron-withdrawing nature of the nitro group.

The biological activity of 8-nitro-1H-3-benzazepin-2-amine is linked to its ability to interact with various biological targets. The compound may influence enzyme activity or receptor function through its structural conformation and functional groups. The nitro group plays a significant role in redox reactions, potentially affecting cellular oxidative stress pathways. Research indicates that compounds with similar structures can exhibit varied pharmacological activities, including anti-inflammatory and neuroprotective effects.

The synthesis of 8-nitro-1H-3-benzazepin-2-amine typically involves several steps:

  • Starting Material: Begin with a suitable precursor benzazepine compound.
  • Nitration: Perform nitration using concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the desired position.
  • Reduction and Cyclization: Follow up with reduction reactions to modify functional groups as needed, along with cyclization steps that may be necessary depending on the precursor used.

Industrial synthesis may employ continuous flow reactors for improved yield and purity, utilizing catalysts to enhance reaction rates.

8-Nitro-1H-3-benzazepin-2-amine has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its unique biological properties.
  • Organic Synthesis: The compound can be used as an intermediate in synthesizing more complex molecules or as a reagent in organic reactions.
  • Material Science: Its properties may be explored for applications in polymers or materials that require specific chemical functionalities.

Studies on the interactions of 8-nitro-1H-3-benzazepin-2-amine with biological systems reveal its potential role in modulating enzyme activities or receptor functions. The nitro group allows for participation in redox processes, influencing pathways related to oxidative stress and cellular signaling. Further research is needed to elucidate specific interactions and mechanisms of action within various biological contexts.

Several compounds share structural similarities with 8-nitro-1H-3-benzazepin-2-amine:

Compound NameStructureUnique Features
2,3,4,5-Tetrahydro-1H-benzazepin-7-amineLacks nitro groupDifferent reactivity and biological activity
8-Amino-2,3,4,5-tetrahydro-1H-benzazepin-7-amineContains amino instead of nitroAltered pharmacological properties
8-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-7-carboxylic acidCarboxylic acid group presentAdditional reactivity; potential for salt formation

Uniqueness

The presence of the nitro group in 8-nitro-1H-3-benzazepin-2-amine distinguishes it from its analogs by enhancing its reactivity in redox chemistry and providing unique biological activity. This structural feature facilitates specific interactions with biological targets, making it valuable for research and therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.069476538 g/mol

Monoisotopic Mass

203.069476538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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